(1-Methyl-1H-indazol-6-YL)methanol is a chemical compound belonging to the indazole family, characterized by its unique bicyclic structure. Indazoles are known for their diverse biological activities and potential therapeutic applications. The specific compound (1-Methyl-1H-indazol-6-YL)methanol has garnered interest due to its interactions with various biological targets, particularly kinases involved in cell cycle regulation and signaling pathways.
The compound can be classified as an indazole derivative, which consists of a fused benzene and pyrazole ring structure. It is recognized under the International Union of Pure and Applied Chemistry nomenclature as (1-methylindazol-6-yl)methanol. It is cataloged in various chemical databases, including PubChem, where it is identified by its unique InChI key and molecular formula .
The synthesis of (1-Methyl-1H-indazol-6-YL)methanol can be accomplished through several methods, including:
The choice of reaction conditions—such as temperature, pressure, and solvent—plays a crucial role in optimizing yield and purity. Industrial production may involve continuous flow reactors to enhance scalability and efficiency .
The molecular structure of (1-Methyl-1H-indazol-6-YL)methanol features a methyl group attached to the nitrogen atom of the indazole ring and a hydroxymethyl group at the 6-position.
This structural data highlights its potential reactivity and interaction with biological systems .
(1-Methyl-1H-indazol-6-YL)methanol can undergo several types of chemical reactions:
These reactions are essential for modifying the compound’s structure for various applications .
The mechanism of action for (1-Methyl-1H-indazol-6-YL)methanol primarily involves its interaction with specific kinases such as checkpoint kinases 1 and 2, as well as the serum/glucocorticoid-regulated kinase. These interactions can modulate kinase activity, influencing cellular processes like cell cycle regulation and apoptosis.
Research indicates that this compound may affect biochemical pathways related to cell signaling and metabolism, particularly through modulation of the MAPK/ERK pathway, which is crucial for cell proliferation .
(1-Methyl-1H-indazol-6-YL)methanol is typically a solid at room temperature. Its solubility in various solvents enhances its applicability in biochemical assays.
The compound exhibits stability under standard laboratory conditions but may be reactive under certain chemical transformations. Its interactions with enzymes like cytochrome P450 suggest potential implications for drug metabolism .
(1-Methyl-1H-indazol-6-YL)methanol has several applications in scientific research:
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and capacity for targeted molecular modifications. The bicyclic structure—comprising a benzene ring fused with a pyrazole ring—confers optimal geometry for interacting with diverse biological targets. This is evidenced by several FDA-approved drugs, including axitinib (kinase inhibitor for renal cell carcinoma) and benzydamine (anti-inflammatory agent), which leverage the indazole core for target binding and pharmacokinetic optimization [6]. The scaffold’s nitrogen atoms facilitate hydrogen bonding with enzymes, while its aromatic system enables π-π stacking interactions with receptor pockets, enhancing binding affinity [6]. Recent advances highlight indazoles’ role in microtubule-targeting agents (MTAs), which disrupt cancer cell division by inhibiting tubulin polymerization. These compounds induce mitotic arrest and stimulate antitumor immunity via JNK/AP-1 and GAS-STING pathways, demonstrating mechanistic versatility beyond cytotoxic effects [6].
Table 1: Selected Indazole-Based Therapeutics and Their Applications
Compound Name | Therapeutic Use | Biological Target | Key Mechanism |
---|---|---|---|
Axitinib | Renal Cell Carcinoma | VEGF Receptors | Kinase Inhibition |
Benzydamine | Anti-Inflammatory | Unknown | Reactive Oxygen Species Scavenging |
Nocodazole (Analog) | Anticancer Research | Tubulin | Microtubule Depolymerization |
BI-3802* | Oncology (Boehringer Ingelheim) | Undisclosed | Negative Control in Open Innovation Studies [1] |
* BI-3802 incorporates the indazole scaffold and is distributed via opnMe.com for research.
(1-Methyl-1H-indazol-6-yl)methanol (CAS 1092961-10-8), with molecular formula C₉H₁₀N₂O and weight 162.19 g/mol, serves as a critical building block in rational drug design. Its structure combines the indazole core’s target-binding capability with a hydroxymethyl (–CH₂OH) functional group, enabling direct derivatization into esters, ethers, or carboxamides. This flexibility facilitates the development of covalent inhibitors or prodrugs, particularly in anticancer and neuropharmacological agents [1] [3]. Computational studies predict favorable drug-likeness: LogP (1.19), topological polar surface area (38.05 Ų), and high gastrointestinal absorption, aligning with Lipinski’s rule of five [1]. The compound’s aqueous solubility (1.24 mg/mL) and permeability further support bioavailability in physiological systems [1].
In oncology, this synthon features in tubulin-targeting agents, where its indazole moiety disrupts microtubule dynamics. Molecular docking reveals stable interactions with tubulin’s colchicine-binding site (PDB: 7Z2P), comparable to nocodazole [6]. Beyond therapeutics, it enables material science innovations—when dispersed in phenylbenzoate matrices (0.1 wt%), derivatives exhibit room-temperature phosphorescence, enabling applications in OLEDs and biosensors [4]. The hydroxymethyl group also permits conjugation to agrochemical carriers, enhancing pesticide delivery [3].
Table 2: Key Physicochemical and Pharmacokinetic Properties of (1-Methyl-1H-indazol-6-yl)methanol
Property | Value | Method/Assessment |
---|---|---|
Molecular Weight | 162.19 g/mol | Experimental [3] |
LogP (Consensus) | 1.19 | Computational [1] |
Water Solubility | 1.24 mg/mL (ESOL) | QSPR Modeling [1] |
Topological Polar Surface Area | 38.05 Ų | Ertl Method [1] |
GI Absorption | High | BOILED-Egg Model [1] |
BBB Permeation | Yes | BOILED-Egg Model [1] |
CYP Inhibition | CYP1A2 Inhibitor (Other CYPs: No) | SVM Prediction [1] |
Structural Advantages:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: